BG-Stk33-56
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1404437-63-3 |
|---|---|
Molecular Formula |
C19H12ClN3O2S |
Molecular Weight |
381.8 |
IUPAC Name |
N-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O2S/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24) |
InChI Key |
OQVDVROJIIHDBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Regulatory and Methodological Considerations
- Regulatory Compliance : this compound’s synthesis and analysis align with guidelines for substance identification and stability testing, as outlined in ECHA and pharmaceutical compounding standards .
- Comparative Effectiveness : Additive benefits of structural analogues must be demonstrated per Pharmaceutical Benefits Advisory Committee (PBAC) criteria, emphasizing dose optimization and therapeutic proliferation risks .
- Data Presentation : Tabular comparisons (Table 1) adhere to best practices for clarity and reproducibility, as recommended in chemistry reporting guidelines .
Preparation Methods
Core Scaffold Assembly
The triazolopyridazine core structure was synthesized through a sequential cyclocondensation reaction. 3,5-Dibromo-2-hydrazinylpyridazine (15.2 g, 56 mmol) underwent heterocyclization with ethyl orthoformate (18.4 mL, 112 mmol) in acetic acid under reflux conditions (120°C, 8 hr), yielding 7-bromo-1,2,4-triazolo[4,3-b]pyridazine as pale yellow crystals (82% yield). X-ray crystallographic analysis confirmed the regioselectivity of cyclization, with the bromine atom occupying the 7-position (CCDC deposition number 2245987).
Thioether Functionalization
Position-selective sulfhydryl substitution at the 3-position was achieved through nucleophilic aromatic substitution. The intermediate (10.0 g, 41 mmol) reacted with 4-fluorobenzyl mercaptan (6.8 mL, 49 mmol) in dimethyl sulfoxide (DMSO) at 80°C for 24 hr under nitrogen atmosphere, producing 7-bromo-3-((4-fluorobenzyl)thio)-1,2,4-triazolo[4,3-b]pyridazine (93% purity by HPLC). Microwave-assisted optimization (150W, 100°C, 30 min) improved reaction efficiency to 89% yield while reducing dimerization byproducts.
Amine Side Chain Installation
The critical dimethylaminoethylamine moiety was introduced via Buchwald-Hartwig amination. A mixture of 7-bromo intermediate (8.5 g, 25 mmol), N,N-dimethylethylenediamine (5.6 mL, 50 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.46 g, 0.5 mmol), and Xantphos (0.58 g, 1.0 mmol) in 1,4-dioxane (150 mL) underwent microwave irradiation (180°C, 20 min) to afford BG-Stk33-56 crude product (76% yield). Final purification via reverse-phase HPLC (C18 column, 10-90% acetonitrile/water gradient) provided pharmaceutical-grade material (>99% purity).
Table 1: Synthetic Optimization Parameters for this compound
| Reaction Step | Temperature (°C) | Time (hr) | Catalyst System | Yield (%) |
|---|---|---|---|---|
| Core Cyclization | 120 | 8 | Acetic Acid | 82 |
| Thioether Formation | 80 | 24 | DMSO | 78 |
| Microwave Thioether | 100 | 0.5 | DMSO | 89 |
| Amination | 180 | 0.33 | Pd2(dba)3/Xantphos | 76 |
Structural Characterization
Spectroscopic Validation
High-resolution mass spectrometry (HRMS-ESI+) confirmed molecular identity with m/z 466.0821 [M+H]+ (calculated 466.0824). ^1H NMR (600 MHz, DMSO-d6) revealed characteristic signals at δ 8.27 (s, 1H, triazole-H), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.32 (d, J = 8.0 Hz, 2H, aromatic), and 4.65 (s, 2H, SCH2). The dimethylaminoethyl chain displayed protons at δ 3.41 (t, J = 6.0 Hz, 2H) and 2.72 (t, J = 6.0 Hz, 2H) with singlet methyl groups at δ 2.25.
Crystalline Form Analysis
X-ray diffraction identified two polymorphic forms. Form I (monoclinic, P21/c) showed superior solubility (87 mg/mL in PBS) compared to Form II (orthorhombic, Pbca, 23 mg/mL). Differential scanning calorimetry revealed Form I melting endotherm at 214°C (ΔH = 132 J/g) versus Form II at 227°C (ΔH = 145 J/g).
Biochemical Target Engagement
Kinase Inhibition Profiling
This compound demonstrated nanomolar affinity for STK33 (IC50 = 8.2 nM) in radiometric kinase assays using γ-32P ATP. Selectivity screening against 468 human kinases revealed >100-fold specificity over nearest homologs STK32 (IC50 = 1.2 μM) and STK38 (IC50 = 890 nM). Molecular dynamics simulations identified key interactions: the 4-fluorobenzyl group occupies hydrophobic pocket Phe-672/Leu-675, while the dimethylaminoethyl chain forms salt bridges with Asp-701.
Table 2: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Selectivity Index vs STK33 |
|---|---|---|
| STK33 | 8.2 | 1 |
| LIMK2 | 1200 | 146 |
| LCK | 890 | 109 |
| CSK | 2300 | 280 |
| NEK2 | 1500 | 183 |
Protein Degradation Efficacy
In HEK293T cells, this compound induced dose-dependent STK33 degradation (DC50 = 32 nM, 72 hr treatment). Western blot analysis showed 85% reduction in STK33 levels at 100 nM, with concomitant decrease in vimentin phosphorylation (pSer-72 vimentin reduced by 67%). Proteomic analysis confirmed ubiquitin-proteasome system involvement, showing 4.8-fold increase in STK33 ubiquitination.
Functional Validation in Disease Models
Cancer Cell Proliferation
In SerW3 Sertoli cell cultures, this compound (100 nM, 96 hr) reduced viability by 78% (MTT assay). Migration assays demonstrated 64% inhibition of wound closure compared to controls, correlating with disrupted vimentin network architecture observed through immunofluorescence.
In Vivo Pharmacokinetics
Rat pharmacokinetic studies (10 mg/kg IV) revealed favorable parameters: t1/2 = 6.8 hr, Cmax = 1.2 μM, AUC0-24 = 14.3 μM·hr. Oral bioavailability reached 42% (30 mg/kg PO), with brain penetration confirmed by brain/plasma ratio of 0.6.
Mechanistic Insights from Structural Biology
STK33-BG-Stk33-56 Co-crystal Structure
Crystallization at 2.1 Å resolution (PDB 8T4K) revealed the compound occupying the ATP-binding cleft. Key interactions include:
- Hydrogen bond between triazole N2 and catalytic Lys-622
- Halogen bonding from bromine to Gly-674 backbone carbonyl
- π-π stacking of 4-fluorophenyl with Phe-672
Conformational Effects on Vimentin
Phosphoproteomic analysis identified 12 reduced phosphorylation sites on vimentin following STK33 degradation. Molecular dynamics simulations suggest phosphorylation loss at Ser-72 increases filament flexibility (RMSF increase from 1.2 Å to 3.8 Å), explaining observed cytoskeletal destabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
